Cardiopet

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CardioPET implique l'incorporation de l'isotope radioactif fluor-18 dans une structure d'acide gras. La voie de synthèse comprend généralement les étapes suivantes :

Préparation du précurseur : La molécule précurseur, qui est un dérivé d'acide gras, est synthétisée par une série de réactions organiques.

Radiofluoration : Le précurseur est ensuite soumis à une réaction de substitution nucléophile avec une source de fluor-18, telle que le fluorure de potassium (KF) ou le fluorure de tétra-n-butylammonium (TBAF), dans des conditions spécifiques pour introduire l'atome de fluor radioactif.

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse tout en veillant au respect strict des directives de sécurité et réglementaires en raison de l'utilisation de matières radioactives. Des modules de synthèse automatisés sont souvent utilisés pour rationaliser le processus de production, minimiser l'exposition humaine aux rayonnements et garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

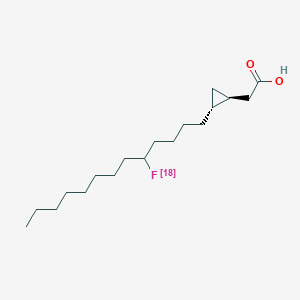

Structural Features and Functional Group Reactivity

Cardiopet’s reactivity arises from three key components:

-

Cyclopropane ring : A strained three-membered carbon ring susceptible to ring-opening reactions.

-

Fluorine-18 radiolabel : A positron-emitting isotope critical for PET imaging, with a half-life of ~110 minutes.

-

Acetic acid group : A carboxylic acid derivative capable of hydrogen bonding and salt formation.

Cyclopropane Ring-Opening

The strained cyclopropane ring may undergo cleavage in acidic or oxidative environments:

-

Acid-catalyzed hydrolysis :

This compound+H3O+→Alkene intermediate+H2OLikely mechanism: Protonation weakens C-C bonds, leading to ring opening and formation of a more stable alkene .

-

Radical-mediated oxidation :

Surface-bound radicals (e.g., silyloxy radicals on silica) could abstract hydrogen from the cyclopropane, inducing fragmentation .

Radiolabel Stability and Decay

Fluorine-18 decays via:

18F→18O+β++νe

This decay is critical for PET imaging but does not alter the compound’s chemical structure post-synthesis .

Carboxylic Acid Derivatives

The acetic acid group can participate in:

-

Esterification :

This compound+R OHH+R O CO CH2 rest of molecule +H2O -

Amidation :

This compound+R NH2→R NH CO CH2 rest of molecule

Biological Interactions and Metabolic Pathways

This compound’s design suggests targeting myocardial fatty acid metabolism:

-

Uptake mechanism : Binds to fatty acid transporters (e.g., CD36) in cardiomyocytes, analogous to other fluorinated fatty acids .

-

Oxidation resistance : Fluorination at the ω-position likely blocks β-oxidation, prolonging myocardial retention for imaging .

Synthetic and Stability Considerations

Applications De Recherche Scientifique

Coronary Artery Disease Identification

CardioPET has shown promise in identifying CAD through its ability to visualize myocardial perfusion and metabolism. A Phase II clinical trial conducted in Belgium demonstrated that this compound can effectively identify coronary artery disease in patients with positive SPECT scans. The study reported no serious adverse events, indicating a favorable safety profile for the compound .

Enhanced Imaging Techniques

The integration of this compound with advanced imaging technologies such as PET/CT and PET/MRI enhances diagnostic accuracy. These hybrid imaging modalities allow for simultaneous assessment of both anatomical and functional aspects of the heart, providing comprehensive insights into cardiac health .

Assessment of Myocardial Viability

This compound can be used to evaluate myocardial viability in patients with ischemic heart disease. It helps differentiate between viable and non-viable myocardial tissue, which is critical for determining appropriate therapeutic strategies such as revascularization .

Inflammation and Atherosclerosis Imaging

Recent studies suggest that this compound may also have applications in visualizing inflammation associated with atherosclerosis. By targeting metabolic processes within inflammatory cells, it could aid in the characterization of atherosclerotic plaques, thus improving risk stratification for cardiovascular events .

Clinical Trials and Studies

Ongoing research is focused on further validating the efficacy of this compound in various clinical settings. For instance, studies are exploring its role in assessing treatment responses in patients undergoing therapies for heart failure or myocardial infarction .

Molecular Imaging Research

This compound is being investigated as part of broader research initiatives aimed at understanding metabolic pathways in cardiac diseases. Its ability to provide insights into fatty acid metabolism may lead to novel therapeutic targets and enhance our understanding of cardiovascular pathophysiology .

Potential for Personalized Medicine

As research progresses, this compound could play a pivotal role in personalized medicine approaches for cardiovascular diseases by tailoring treatment based on individual metabolic profiles observed through PET imaging .

Case Study: Phase II Clinical Trial

- Objective : To evaluate the safety and diagnostic performance of this compound in patients with suspected coronary artery disease.

- Methodology : Patients underwent SPECT imaging followed by this compound imaging.

- Findings : The trial confirmed the presence of coronary artery disease through this compound imaging, corroborated by SPECT and invasive angiography results. The study highlighted the compound's potential as a reliable diagnostic tool without significant adverse effects reported .

Case Study: PET Imaging Integration

- Objective : To assess the impact of integrating this compound with PET/CT on diagnostic accuracy.

- Methodology : Patients received both modalities to evaluate myocardial perfusion and viability.

- Findings : Results indicated improved diagnostic outcomes compared to traditional imaging methods, showcasing the added value of hybrid imaging approaches in clinical practice .

Mécanisme D'action

CardioPET exerts its effects through metabolic trapping in heart tissue. As a modified fatty acid, it closely resembles naturally occurring free fatty acids and undergoes similar metabolic processes. Once administered, this compound is taken up by myocardial cells and transported into the mitochondria, where it undergoes β-oxidation. The radioactive fluorine-18 allows for the visualization of myocardial perfusion and fatty acid uptake using PET imaging .

Comparaison Avec Des Composés Similaires

CardioPET peut être comparé à d'autres traceurs TEP utilisés pour l'imagerie de la perfusion myocardique, tels que :

Fluorodésoxyglucose (FDG) : Contrairement au FDG, qui est un analogue du glucose, this compound est un analogue d'acide gras, ce qui le rend plus adapté à l'étude du métabolisme des acides gras.

Rubidium-82 (Rb-82) : Le Rb-82 est un autre traceur TEP utilisé pour l'imagerie de la perfusion myocardique. This compound fournit des informations supplémentaires sur la captation des acides gras, ce qui n'est pas possible avec le Rb-82.

BFPET (4-[18F]fluorophényltriphénylphosphonium) : BFPET est un marqueur de flux sanguin TEP, tandis que this compound cible spécifiquement le métabolisme des acides gras

Le caractère unique de this compound réside dans sa capacité à fournir des informations détaillées sur la perfusion myocardique et la captation des acides gras, ce qui en fait un outil précieux dans le diagnostic et l'évaluation de la maladie coronarienne.

Propriétés

Numéro CAS |

855927-17-2 |

|---|---|

Formule moléculaire |

C18H33FO2 |

Poids moléculaire |

299.5 g/mol |

Nom IUPAC |

2-[(1S,2R)-2-(5-(18F)fluoranyltridecyl)cyclopropyl]acetic acid |

InChI |

InChI=1S/C18H33FO2/c1-2-3-4-5-6-7-11-17(19)12-9-8-10-15-13-16(15)14-18(20)21/h15-17H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m1/s1/i19-1 |

Clé InChI |

DDTRZLZETKPBPQ-YWWFHXEUSA-N |

SMILES isomérique |

CCCCCCCCC(CCCC[C@@H]1C[C@H]1CC(=O)O)[18F] |

SMILES canonique |

CCCCCCCCC(CCCCC1CC1CC(=O)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.